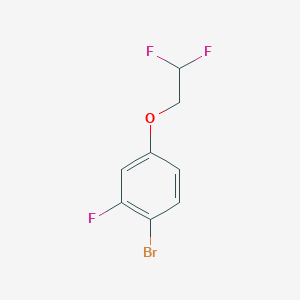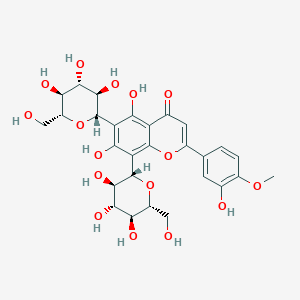
Bis(4,4,5,5,5-pentafluoropentyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4,4,5,5,5-pentafluoropentyl) carbonate: is an organofluorine compound with the molecular formula C11H12F10O3. It is characterized by the presence of two 4,4,5,5,5-pentafluoropentyl groups attached to a carbonate moiety. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4,4,5,5,5-pentafluoropentyl) carbonate typically involves the reaction of 4,4,5,5,5-pentafluoropentanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2C5H4F5OH+COCl2→C5H4F5OCOOC5H4F5+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat management. The use of phosgene gas is carefully controlled to prevent exposure and ensure safety. Alternative methods may involve the use of safer phosgene equivalents, such as triphosgene, to minimize risks.
Chemical Reactions Analysis
Types of Reactions: Bis(4,4,5,5,5-pentafluoropentyl) carbonate can undergo various chemical reactions, including:
Hydrolysis: Reaction with water to form 4,4,5,5,5-pentafluoropentanol and carbon dioxide.
Transesterification: Reaction with alcohols to form different carbonate esters.
Nucleophilic Substitution: Reaction with nucleophiles to replace the carbonate group with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Transesterification: Catalyzed by acids or bases, often under reflux conditions.
Nucleophilic Substitution: Requires strong nucleophiles, such as alkoxides or amines, under anhydrous conditions.
Major Products:
Hydrolysis: 4,4,5,5,5-pentafluoropentanol and carbon dioxide.
Transesterification: Various carbonate esters depending on the alcohol used.
Nucleophilic Substitution: Substituted products with new functional groups replacing the carbonate moiety.
Scientific Research Applications
Bis(4,4,5,5,5-pentafluoropentyl) carbonate has several applications in scientific research, including:
Material Science: Used in the synthesis of fluorinated polymers and coatings with unique properties such as hydrophobicity and chemical resistance.
Pharmaceuticals: Serves as a building block for the synthesis of fluorinated drugs and active pharmaceutical ingredients.
Analytical Chemistry: Utilized as a derivatizing agent for the analysis of alcohols and phenols by gas chromatography and mass spectrometry.
Environmental Science: Studied for its potential use in the development of environmentally friendly refrigerants and solvents.
Mechanism of Action
The mechanism of action of Bis(4,4,5,5,5-pentafluoropentyl) carbonate depends on its application. In material science, its fluorinated nature imparts hydrophobic and oleophobic properties to surfaces. In pharmaceuticals, the presence of fluorine atoms can enhance the metabolic stability and bioavailability of drugs. The carbonate group can undergo hydrolysis or transesterification, releasing the active fluorinated alcohol.
Comparison with Similar Compounds
- Bis(2,2,2-trifluoroethyl) carbonate
- Bis(3,3,3-trifluoropropyl) carbonate
- Bis(2,2,3,3,3-pentafluoropropyl) carbonate
Comparison: Bis(4,4,5,5,5-pentafluoropentyl) carbonate is unique due to the presence of five fluorine atoms on each pentyl group, which significantly enhances its chemical stability and hydrophobicity compared to compounds with fewer fluorine atoms. This makes it particularly valuable in applications requiring high-performance materials and pharmaceuticals.
Properties
Molecular Formula |
C11H12F10O3 |
|---|---|
Molecular Weight |
382.19 g/mol |
IUPAC Name |
bis(4,4,5,5,5-pentafluoropentyl) carbonate |
InChI |
InChI=1S/C11H12F10O3/c12-8(13,10(16,17)18)3-1-5-23-7(22)24-6-2-4-9(14,15)11(19,20)21/h1-6H2 |
InChI Key |
OYLORFVOOKJPKB-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)COC(=O)OCCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine](/img/structure/B12087435.png)







